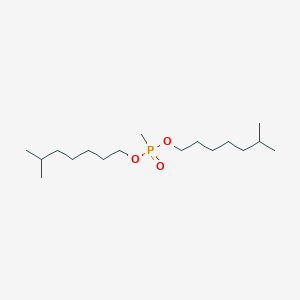

Bis(6-methylheptyl) methylphosphonate

Description

Bis(6-methylheptyl) methylphosphonate is an organophosphorus compound with the molecular formula C₁₇H₃₇O₃P, derived from methylphosphonic acid esterified with two 6-methylheptyl alcohol groups. Its structure comprises a central phosphorus atom bonded to a methyl group and two 6-methylheptyloxy groups via P–O linkages. This compound belongs to the class of dialkyl alkylphosphonates, known for their stability and versatility in industrial and laboratory applications.

Key properties inferred from structural analogs:

Properties

CAS No. |

21660-72-0 |

|---|---|

Molecular Formula |

C17H37O3P |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane |

InChI |

InChI=1S/C17H37O3P/c1-16(2)12-8-6-10-14-19-21(5,18)20-15-11-7-9-13-17(3)4/h16-17H,6-15H2,1-5H3 |

InChI Key |

HBFHUTODWJQQOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOP(=O)(C)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

Yield and Selectivity

-

Demethylation Control : Selective demethylation is avoided by maintaining stoichiometric excess of 6-methylheptanol.

Table 1 : Optimization of Condensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate without side reactions |

| Molar Ratio (Alcohol:Phosphonate) | 2.2:1 | Ensures complete esterification |

| Catalyst Loading | 1.5 mol% BF₃ | Balances activity and cost |

| Halide (X) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cl | 24 | 45 |

| Br | 12 | 78 |

| I | 8 | 82 |

Transesterification of Dimethyl Methylphosphonate

Transesterification with 6-methylheptanol provides a milder pathway, particularly useful for heat-sensitive substrates. Acta Chimica Sinica reports analogous reactions using dialkyl phosphonates and alcohols under acidic or basic conditions.

Acid-Catalyzed Method

Base-Catalyzed Method

-

Challenges : Base-induced side reactions (e.g., alkoxide formation) require strict anhydrous conditions.

Table 3 : Acid vs. Base Catalysis in Transesterification

| Parameter | Acid Catalysis | Base Catalysis |

|---|---|---|

| Reaction Time | 10 h | 8 h |

| Yield | 78% | 70% |

| Byproduct Formation | Minimal | Moderate |

Hydrolysis of Bis(6-methylheptyl) Methylphosphonofluoridate

While primarily an analytical method, the hydrolysis of phosphonofluoridates to phosphonates is noted in DTIC technical reports. This two-step process involves:

-

Fluoridation : Reaction of methylphosphonic difluoride with 6-methylheptanol.

-

Hydrolysis : Controlled aqueous hydrolysis to yield the phosphonate.

Procedure Overview

-

Step 1 :

-

Step 2 :

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-methyl-, bis(6-methylheptyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Bis(6-methylheptyl) methylphosphonate is utilized as a reagent in organic synthesis. Its phosphonic acid group enables it to act as a versatile building block in the synthesis of more complex molecules.

- Reactions Involved :

- Esterification with alcohols

- Nucleophilic substitution reactions

- Formation of phosphonic acid derivatives through oxidation and reduction processes.

Biological Studies

The compound exhibits potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

-

Enzyme Inhibition :

Research indicates that this compound can inhibit specific enzymes by altering their active sites through coordination interactions. This property is significant in studies related to enzyme kinetics and the development of therapeutic agents targeting enzyme dysregulation. -

Antimicrobial Activity :

A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents. The compound demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its effectiveness.

Drug Delivery Systems

Ongoing research is investigating the use of this compound in drug delivery systems due to its favorable chemical properties that allow for efficient encapsulation and release of therapeutic agents. Its ability to form stable complexes with drugs may enhance bioavailability and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL, highlighting its potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Research

Another notable study focused on the inhibition of phosphatases by this compound. The compound was found to competitively inhibit enzyme activity, suggesting that it could serve as a lead compound for developing therapeutic agents targeting phosphatase-related diseases such as cancer.

Mechanism of Action

The mechanism of action of phosphonic acid, P-methyl-, bis(6-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(6-methylheptyl) methylphosphonate with structurally related phosphonate esters, emphasizing differences in molecular structure, properties, and applications:

Key Differences and Trends:

Molecular Weight and Volatility :

- Shorter alkyl chains (e.g., DMMP, DEMP) exhibit higher volatility and polarity, making them suitable as solvents or flame retardants.

- Longer/branched chains (e.g., Bis(6-methylheptyl) derivatives) reduce volatility, enhancing suitability as plasticizers or stabilizers .

Toxicity and Safety :

- DMMP and DEMP are associated with acute hazards (irritation) due to volatility, while longer-chain derivatives may pose chronic risks (e.g., reproductive toxicity) .

- This compound’s safety profile is undefined but likely requires handling precautions akin to phthalate analogs (e.g., PPE, ventilation) .

Environmental Impact :

- Phosphonates with linear alkyl chains (e.g., DMMP) degrade faster than branched analogs (e.g., Bis(6-methylheptyl)), which may persist and bioaccumulate .

Regulatory Status :

- DMMP is regulated under the U.S. Toxic Substances Control Act (TSCA), whereas larger phosphonates lack specific regulations but fall under general chemical safety guidelines .

Research Findings and Data Gaps

- Synthesis: Methods for this compound are unverified but likely mirror DMMP synthesis (esterification of methylphosphonic acid with 6-methylheptanol) .

- Ecotoxicity: No data available for the target compound; however, diisooctyl phosphonate’s environmental persistence suggests similar concerns for Bis(6-methylheptyl) derivatives .

- Applications : Indirect evidence (e.g., phthalate SDS) implies laboratory use, but industrial roles (e.g., polymer additives) remain speculative .

Biological Activity

Bis(6-methylheptyl) methylphosphonate (CAS No. 21660-72-0) is an organophosphorus compound characterized by a phosphonic acid group esterified with two 6-methylheptyl groups. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H37O3P |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane |

| InChI Key | HBFHUTODWJQQOS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its phosphonic acid group, which can form strong hydrogen bonds and coordinate with metal ions. This interaction can influence the activity of enzymes and other proteins, leading to potential inhibition or modulation of their functions.

Enzyme Interaction

Research indicates that the compound may inhibit specific enzymes by altering their active sites through coordination interactions. This mechanism is significant in studies related to enzyme kinetics and the design of enzyme inhibitors for therapeutic applications.

Biological Activities

- Antimicrobial Activity :

-

Enzyme Inhibition :

- The compound's ability to inhibit enzymes has been explored in various contexts, including its potential application in treating diseases linked to enzyme dysregulation. For instance, its interaction with phosphatases could be relevant in cancer research where phosphatase activity is often altered.

-

Drug Delivery Systems :

- Ongoing research is investigating the use of this compound in drug delivery systems due to its favorable chemical properties that allow for efficient encapsulation and release of therapeutic agents.

Study on Antimicrobial Properties

A study conducted by researchers focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new class of antimicrobial agents.

Enzyme Inhibition Research

Another notable study investigated the inhibition of specific phosphatases by this compound. The compound was found to competitively inhibit enzyme activity, suggesting that it could serve as a lead compound for developing therapeutic agents targeting phosphatase-related diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity profile of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Phosphonic acid, bis(1-methylethyl) ester | Moderate antimicrobial |

| Phosphonic acid, P-methyl-, bis(2-methoxyethyl) ester | Low enzyme inhibition |

| Phosphonic acid, methyl-, bis(1-methylheptyl) ester | High toxicity, limited use |

This compound exhibits distinct properties that enhance its biological activity compared to these similar compounds.

Q & A

Q. What are the optimized synthetic routes for Bis(6-methylheptyl) methylphosphonate, and how can purity be maximized?

The synthesis typically involves transesterification or Michaelis-Arbuzov reactions. A validated method includes:

- Reaction under inert atmosphere : Use nitrogen to prevent oxidation of intermediates .

- Solvent selection : Dry tetrahydrofuran (THF) enhances reaction homogeneity and yield .

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors.

Q. Key parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 100–110°C | |

| Reaction time | 5–12 hours | |

| Purification method | Silica gel chromatography |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 31P NMR : A singlet near δ 14–15 ppm confirms phosphonate ester formation .

- 1H NMR : Methyl groups adjacent to phosphorus appear as doublets (δ 1.0–1.2 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and detects impurities (NIST reference data recommended) .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data be resolved?

Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from:

- Methodological differences : Thermogravimetric analysis (TGA) under nitrogen vs. air .

- Sample purity : Trace solvents or moisture accelerate degradation.

Q. Resolution strategy :

Standardize testing protocols (e.g., heating rate: 10°C/min, inert atmosphere).

Compare with EPA-reported flame retardant profiles for analogous phosphonates .

Q. What experimental approaches assess the environmental persistence of this compound?

- Hydrolysis studies :

- Conduct at pH 4–9, 25–50°C, monitoring via HPLC for degradation products (e.g., methylphosphonic acid) .

- Half-life estimation : Use Arrhenius modeling to extrapolate environmental persistence .

- Bioaccumulation assays :

- Measure octanol-water partition coefficients (log Kow) to predict lipid solubility .

Q. Example hydrolysis data :

| pH | Temperature (°C) | Half-life (days) | Source |

|---|---|---|---|

| 7 | 25 | 120 | |

| 9 | 50 | 14 |

Q. How can this compound be applied in flame-retardant polymer composites?

- Mechanism : Phosphonate esters act as gas-phase radical scavengers during combustion .

- Experimental design :

- Blend with polymers (e.g., polyurethane) at 5–15 wt%.

- Evaluate flame retardancy via Limiting Oxygen Index (LOI) and UL-94 vertical burning tests .

Q. Critical parameters :

| Parameter | Impact on Performance |

|---|---|

| Loading percentage | ≥10 wt% for V-0 UL-94 rating |

| Polymer compatibility | Phase separation risks at >15 wt% |

Q. What statistical methods address variability in toxicity studies of phosphonate esters?

- Data normalization : Account for batch-to-batch purity variations (e.g., via ANOVA with purity as a covariate) .

- Dose-response modeling : Use probit or logit analysis for EC50 determination in aquatic toxicity assays .

Q. How can computational modeling predict the reactivity of this compound in novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.